molecular formula C22H24N2O3S2 B15029421 N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,5-dimethoxyaniline

N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,5-dimethoxyaniline

Cat. No.: B15029421
M. Wt: 428.6 g/mol
InChI Key: COPXLXMSDVMMAJ-UHFFFAOYSA-N
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Description

N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,5-dimethoxyaniline is a heterocyclic compound featuring a fused [1,2]dithiolo[3,4-c]quinolin core substituted with ethoxy and dimethyl groups at positions 8, 4, and 4, respectively. The 1-ylidene moiety is conjugated with a 2,5-dimethoxyaniline substituent, forming a planar, electron-rich system. This compound belongs to a class of dithioloquinoline derivatives synthesized via Stolle-type reactions between substituted 1-methylthio-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin iodides and arylamines, as described in recent synthetic methodologies .

Properties

Molecular Formula

C22H24N2O3S2

Molecular Weight

428.6 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C22H24N2O3S2/c1-6-27-14-7-9-16-15(11-14)19-20(22(2,3)24-16)28-29-21(19)23-17-12-13(25-4)8-10-18(17)26-5/h7-12,24H,6H2,1-5H3

InChI Key

COPXLXMSDVMMAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=C(C=CC(=C4)OC)OC)SS3)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,5-dimethoxyaniline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the dithiolo group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to enhance efficiency and reduce costs .

Chemical Reactions Analysis

N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,5-dimethoxyaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring.

Scientific Research Applications

N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,5-dimethoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,5-dimethoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the [1,2]dithiolo[3,4-c]quinolin scaffold but differ in substituents and conjugation patterns. Below is a comparative analysis based on synthetic routes, substituent effects, and reactivity:

Substituent Variations
Compound Key Substituents Synthetic Pathway
N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,5-dimethoxyaniline (Target) 8-ethoxy, 4,4-dimethyl, 2,5-dimethoxyaniline Reaction of 1-methylthio precursor with 2,5-dimethoxyaniline, followed by purification
(8-Ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)[4-[(4-chlorobenzyl)oxy-phenyl]amine (3e) 8-ethoxy, 4,4-dimethyl, 4-[(4-chlorobenzyl)oxy-phenyl]amine Analogous Stolle reaction using 4-[(4-chlorobenzyl)oxy]aniline
2-R-3-R’-10-[(4(2)-R”-phenyl)imino]-7,7-dimethyl-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione Pyrrolo-quinoline fused system, oxalyl chloride-derived dione Post-functionalization of parent dithioloquinoline with oxalyl chloride

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2,5-dimethoxyaniline group provides strong electron-donating effects, enhancing π-conjugation compared to the electron-withdrawing 4-chlorobenzyloxy group in compound 3e . This difference likely impacts redox properties and charge-transfer capabilities.
  • Synthetic Flexibility : The use of oxalyl chloride in post-synthetic modifications (e.g., dione formation) introduces carbonyl functionalities, expanding applications in coordination chemistry .
Reactivity and Stability
  • Oxidation Resistance: The dithiolo ring in the target compound is less prone to oxidation compared to monosulfur analogs due to the stabilizing effect of the disulfide bond.
  • Photophysical Properties : Preliminary studies suggest that methoxy-substituted derivatives exhibit redshifted absorption spectra relative to chlorinated analogs (e.g., 3e ), attributed to enhanced electron delocalization .

Q & A

What are the key synthetic routes for this compound, and how is structural integrity confirmed?

Basic Research Focus
The synthesis typically involves coupling reactions between substituted dithioloquinoline cores and aryl amines. For example, the reaction of 1-methylthio-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin iodides with arylamines under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound . Structural confirmation relies on:

  • NMR spectroscopy : 1H/13C NMR in DMSO-d₆ identifies substituents (e.g., ethoxy CH₃ at δ ~1.3 ppm, aromatic protons at δ 6.8–8.2 ppm) .
  • HPLC-HRMS : Electrospray ionization (ESI) in positive mode confirms molecular mass and purity (>95%) .

How can reaction conditions be optimized for introducing the 2,5-dimethoxyaniline moiety?

Advanced Research Focus
Optimization requires systematic variation of:

  • Solvent polarity : DMF or THF improves solubility of aromatic intermediates .
  • Temperature : Reactions at 80–100°C enhance coupling efficiency without decomposition .
  • Catalysts : Pd(PPh₃)₄ or CuI may accelerate cross-coupling steps (unverified for this specific compound; requires empirical testing).
    Data from analogous compounds suggest yield improvements of 15–20% under optimized conditions .

What biological activities have been reported for related dithioloquinoline derivatives?

Basic Research Focus
Structural analogs exhibit:

  • Protein kinase inhibition : IC₅₀ values ranging from 0.2–5 µM against kinases like CDK2 and EGFR .
  • Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria .
    Methodological Note : Screen using kinase inhibition assays (e.g., ADP-Glo™) or broth microdilution for antimicrobial testing .

How do substituent variations (e.g., ethoxy vs. methoxy) impact bioactivity?

Advanced Research Focus
Comparative SAR studies reveal:

  • Ethoxy groups : Enhance metabolic stability (t₁/₂ > 6 hrs in liver microsomes) but reduce solubility (LogP ~3.5) .
  • Dimethoxy substituents : Improve solubility (LogP ~2.8) but may lower kinase binding affinity by ~30% .
    Contradiction Analysis : Use molecular docking (e.g., AutoDock Vina) to resolve discrepancies between solubility and activity data .

What strategies mitigate challenges in characterizing the Z-isomer configuration?

Advanced Research Focus
The (1Z)-configuration is confirmed via:

  • NOESY NMR : Correlates spatial proximity of quinoline protons and arylidene groups .
  • X-ray crystallography : Resolves geometric isomerism (if crystalline derivatives are obtainable) .
    Challenge : Limited crystallinity in polar solvents. Use vapor diffusion with hexane/ethyl acetate mixtures .

How can researchers resolve contradictory data in stability studies?

Advanced Research Focus
Stability contradictions (e.g., pH-dependent degradation) are addressed by:

  • Forced degradation assays : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions .
  • LC-MS/MS monitoring : Quantify degradation products (e.g., quinoline ring-opening at m/z 320.1) .
    Key Finding : The compound is stable at pH 7.4 (PBS buffer) but degrades rapidly at pH < 4 .

What computational methods predict electronic properties relevant to redox activity?

Advanced Research Focus
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model:

  • HOMO-LUMO gaps : Correlate with electrochemical stability (e.g., ΔE ≈ 3.2 eV for oxidation resistance) .
  • Charge distribution : Identifies nucleophilic sites (e.g., sulfur atoms in dithiolo rings) prone to electrophilic attack .

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